N3-GHQMFYYPra-NH2

Description

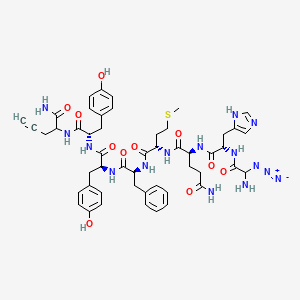

N3-GHQMFYYPra-NH2 is a synthetic peptide derivative featuring an N-terminal azide (N3) group and a C-terminal amide (-NH2). The central sequence "GHQMFYYPra" suggests a peptide backbone with glycine (G), histidine (H), glutamine (Q), methionine (M), phenylalanine (F), tyrosine (Y), and proline derivatives (Pra). This compound is likely designed for applications in bioconjugation, drug delivery, or molecular probes due to its reactive azide group, which enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The peptide sequence may confer target-specific interactions, while the PEG-like or hydrocarbon spacers (inferred from "Pra") could enhance solubility or stability.

Properties

Molecular Formula |

C50H61N15O11S |

|---|---|

Molecular Weight |

1080.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-amino-2-azidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(1-amino-1-oxopent-4-yn-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C50H61N15O11S/c1-3-7-34(43(53)69)57-46(72)38(23-29-10-14-32(66)15-11-29)61-48(74)39(24-30-12-16-33(67)17-13-30)62-47(73)37(22-28-8-5-4-6-9-28)60-45(71)36(20-21-77-2)59-44(70)35(18-19-41(51)68)58-49(75)40(25-31-26-55-27-56-31)63-50(76)42(52)64-65-54/h1,4-6,8-17,26-27,34-40,42,66-67H,7,18-25,52H2,2H3,(H2,51,68)(H2,53,69)(H,55,56)(H,57,72)(H,58,75)(H,59,70)(H,60,71)(H,61,74)(H,62,73)(H,63,76)/t34?,35-,36-,37-,38-,39-,40-,42?/m0/s1 |

InChI Key |

WFAPVEQHLBEDFX-OPPKEQMHSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NC(CC#C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(N)N=[N+]=[N-] |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC#C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(N)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N3-GHQMFYYPra-NH2 typically involves standard Na-Fmoc chemistry on Rink amide MBHA resin. The process includes coupling reactions with in situ-activating reagents such as HBTU and HOBt in the presence of DIPEA to generate HOBt esters . Additionally, the Staudinger Reaction can be employed to convert azides to amines, providing a mild reduction method .

Chemical Reactions Analysis

N3-GHQMFYYPra-NH2 undergoes various chemical reactions, including:

Reduction: The Staudinger Reaction is a notable reduction method where triphenylphosphine reacts with the azide to generate a phosphazide, which loses nitrogen to form an iminophosphorane.

Substitution: Azides can act as nucleophiles in S_N2 reactions, allowing for the displacement of groups such as -OH with inversion of configuration.

Scientific Research Applications

N3-GHQMFYYPra-NH2 has several scientific research applications:

Medicinal Chemistry: It acts as a ligand for VEGFR1, making it valuable in the study of angiogenesis and cancer research.

Biological Research: The compound is used to investigate the modulation of angiogenesis and the role of VEGFR1 in various biological processes.

Industrial Applications: Its synthetic versatility allows for the exploration of new peptide-based materials and drugs.

Mechanism of Action

N3-GHQMFYYPra-NH2 exerts its effects by binding to VEGFR1, a receptor involved in the regulation of angiogenesis. The binding leads to the activation of several signaling cascades, including the production of diacylglycerol and inositol 1,4,5-trisphosphate, and the activation of protein kinase C. This process mediates the phosphorylation of various proteins, promoting cell proliferation, survival, and angiogenesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N3-GHQMFYYPra-NH2 with structurally related compounds:

Key Observations :

- Solubility : The triethylene glycol (PEG3) spacer in N3-PEG3-NH2 enhances aqueous solubility, whereas this compound’s solubility depends on its peptide sequence and terminal modifications .

- Biological Specificity: The "GHQMFYY" sequence in this compound may enable interactions with receptors or enzymes, unlike the non-specific PEG linker in N3-PEG3-NH2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.